molecular formula C12H12N2OS B14129497 N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide

N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide

Cat. No.: B14129497
M. Wt: 232.30 g/mol
InChI Key: PFRPTNWPPZPYGM-UHFFFAOYSA-N
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Description

N-[2-(2-Thienyl)ethyl]-2-pyridinecarboxamide is a compound with the molecular formula C12H12N2OS It is characterized by the presence of a pyridine ring and a thiophene ring, which are connected through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Thienyl)ethyl]-2-pyridinecarboxamide typically involves the reaction of 2-pyridinecarboxylic acid with 2-(2-thienyl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Thienyl)ethyl]-2-pyridinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-Thienyl)ethyl]-2-pyridinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-Thienyl)ethyl]-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with ion channels or neurotransmitter receptors in the nervous system may contribute to its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Thienyl)ethyl]-2-pyridinecarboxamide
  • 2,5-Di(2-thienyl)pyrrole
  • Thieno[3,2-d]pyrimidine derivatives
  • Thiazole derivatives

Uniqueness

N-[2-(2-Thienyl)ethyl]-2-pyridinecarboxamide is unique due to its specific combination of a pyridine ring and a thiophene ring connected through an ethyl chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other similar compounds, it may offer enhanced bioactivity, stability, or solubility, depending on the specific context of its use .

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)pyridine-2-carboxamide

InChI

InChI=1S/C12H12N2OS/c15-12(11-5-1-2-7-13-11)14-8-6-10-4-3-9-16-10/h1-5,7,9H,6,8H2,(H,14,15)

InChI Key

PFRPTNWPPZPYGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCC2=CC=CS2

Origin of Product

United States

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